molecular formula C13H19ClN2OS B14133789 N'-(3-Chlorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea CAS No. 89135-80-8

N'-(3-Chlorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea

Cat. No.: B14133789
CAS No.: 89135-80-8
M. Wt: 286.82 g/mol
InChI Key: LWPCZPLWFIZQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3-Chlorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea is an organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, a methyl group, and a methylsulfanyl group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Chlorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea typically involves the reaction of 3-chloroaniline with methyl isocyanate in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{3-chloroaniline} + \text{methyl isocyanate} \rightarrow \text{N’-(3-Chlorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Chlorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N’-(3-Chlorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-Chlorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-N’-methylurea
  • N-(4-chlorophenyl)-N’-methylurea
  • N-(3-chlorophenyl)-N’-ethylurea

Uniqueness

N’-(3-Chlorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential biological activity compared to similar compounds.

Properties

CAS No.

89135-80-8

Molecular Formula

C13H19ClN2OS

Molecular Weight

286.82 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-methyl-1-(2-methyl-1-methylsulfanylpropyl)urea

InChI

InChI=1S/C13H19ClN2OS/c1-9(2)12(18-4)16(3)13(17)15-11-7-5-6-10(14)8-11/h5-9,12H,1-4H3,(H,15,17)

InChI Key

LWPCZPLWFIZQQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(N(C)C(=O)NC1=CC(=CC=C1)Cl)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.